molecular formula C24H34N2O B15347172 1-Pyrrolidineethanamine, alpha-((2-methylpropoxy)methyl)-N-phenyl-N-(phenylmethyl)- CAS No. 49571-04-2

1-Pyrrolidineethanamine, alpha-((2-methylpropoxy)methyl)-N-phenyl-N-(phenylmethyl)-

Cat. No.: B15347172
CAS No.: 49571-04-2
M. Wt: 366.5 g/mol
InChI Key: PNIJGKVOHIQFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-Methylpropoxy)-3-pyrrolidin-1-ylpropan-2-yl]-N-(phenylmethyl)aniline is an organic compound with a complex structure that includes a pyrrolidine ring, a benzyl group, and a methoxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Methylpropoxy)-3-pyrrolidin-1-ylpropan-2-yl]-N-(phenylmethyl)aniline typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the pyrrolidine ring, followed by the introduction of the phenylmethyl group and the methoxypropyl chain. Reagents such as benzyl chloride, 2-methylpropyl bromide, and pyrrolidine are often employed. The reactions are usually carried out under controlled temperatures and with specific catalysts to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, continuous flow reactors and batch reactors are employed. The process involves precise control of reaction parameters such as temperature, pressure, and pH. Solvent extraction, crystallization, and chromatography are used for the purification of the final product. Scaling up from laboratory synthesis to industrial production requires optimization of each step to maintain efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Methylpropoxy)-3-pyrrolidin-1-ylpropan-2-yl]-N-(phenylmethyl)aniline undergoes various types of chemical reactions, including:

  • Oxidation: : Often leads to the formation of oxides or hydroxylated derivatives.

  • Reduction: : Can result in the reduction of double bonds or other functional groups.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pH, and reaction time are tailored to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions include various substituted anilines, pyrrolidine derivatives, and methoxypropyl compounds, depending on the specific reaction pathway and reagents used.

Scientific Research Applications

N-[1-(2-Methylpropoxy)-3-pyrrolidin-1-ylpropan-2-yl]-N-(phenylmethyl)aniline has diverse applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential as a ligand in receptor-binding assays.

  • Medicine: : Investigated for its pharmacological properties, including possible therapeutic applications.

  • Industry: : Utilized in the production of specialty chemicals and as a potential additive in various formulations.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, which may include enzymes, receptors, or ion channels. The exact mechanism involves the binding of the compound to these targets, altering their activity and leading to various biochemical responses. Pathways involved could include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison and Uniqueness

Compared to other similar compounds, N-[1-(2-Methylpropoxy)-3-pyrrolidin-1-ylpropan-2-yl]-N-(phenylmethyl)aniline stands out due to its unique combination of structural elements, which confer specific chemical properties and biological activities.

List of Similar Compounds

  • N-Benzyl-N-(3-pyrrolidinyl)-aniline

  • N-[1-(Methoxypropyl)-3-pyrrolidinyl]-N-(phenylmethyl)aniline

  • N-Benzyl-N-[1-(2-methylpropoxy)-3-pyrrolidinyl]aniline

This compound’s distinctive features and versatile applications make it a significant subject of study in various fields.

Properties

CAS No.

49571-04-2

Molecular Formula

C24H34N2O

Molecular Weight

366.5 g/mol

IUPAC Name

N-benzyl-N-[1-(2-methylpropoxy)-3-pyrrolidin-1-ylpropan-2-yl]aniline

InChI

InChI=1S/C24H34N2O/c1-21(2)19-27-20-24(18-25-15-9-10-16-25)26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3

InChI Key

PNIJGKVOHIQFBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC(CN1CCCC1)N(CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.